4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid
Description
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]methylideneamino]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-18(2)13-6-3-11(4-7-13)10-17-12-5-8-14(16(20)21)15(19)9-12/h3-10,19H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFBNHLCJVNOEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC(=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101280-59-5 | |
| Record name | 4-(4-(Dimethylamino)benzylideneamino)salicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-hydroxybenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Industry: Utilized as a corrosion inhibitor and in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its Schiff base structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
4-(Dimethylamino)-2-hydroxybenzoic Acid
- Molecular Formula: C₉H₁₁NO₃
- Molecular Weight : 181.19 g/mol
- Key Differences: Lacks the benzylideneamino (–CH=N–) bridge, reducing conjugation and planarity. Simpler structure with lower molecular weight. Higher solubility in polar solvents due to the absence of hydrophobic aromatic extensions.
- Applications : Intermediate in rhodamine dye synthesis .
4-(4-Nitrobenzylideneamino)benzoic Acid
- Structure: Similar backbone but replaces –N(CH₃)₂ with a nitro (–NO₂) group.
- Key Differences: Electron-withdrawing nitro group reduces electron density, altering reactivity in electrophilic substitutions. Lower basicity compared to dimethylamino derivatives. Enhanced thermal stability due to nitro group rigidity .
- Applications : Precursor for nitro-substituted β-lactams .
4-[4-(Dimethylamino)benzylidene]-2-phenyl-2-oxazolin-5-one
- Molecular Formula : C₁₈H₁₆N₂O₂
- Molecular Weight : 292.33 g/mol
- Key Differences: Replaces benzoic acid with an oxazolinone ring, introducing a lactone-like structure. Higher melting point (216.5–217°C) due to increased crystallinity from the oxazolinone ring . Reduced acidity (pKa ~2.0) compared to the hydroxybenzoic acid moiety.
- Applications : Chromophore in optical materials .
Thiazolidinone Derivatives (e.g., 2-({4-[5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic Acid)
- Molecular Formula : C₂₂H₂₀N₂O₅S₂
- Molecular Weight : 456.53 g/mol
- Key Differences: Incorporates a thiazolidinone ring with sulfur atoms, enhancing metal-binding capacity. Methoxy (–OCH₃) substituent increases lipophilicity. Higher molecular weight impacts pharmacokinetics (e.g., bioavailability) .
- Applications : Anticancer and antimicrobial agents .
Comparative Data Table
Research Findings and Key Insights
Physicochemical Properties
- The hydroxybenzoic acid moiety in the target compound increases water solubility (logP ~1.8) compared to oxazolinone derivatives (logP ~2.5) .
- Nitro-substituted analogs exhibit redshifted UV-Vis absorption (λmax ~420 nm) due to stronger electron withdrawal .
Biological Activity
4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid, also known as a derivative of 4-aminosalicylic acid, is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, including antimicrobial and anticancer properties, making it a subject of various research studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N2O3, with a molecular weight of approximately 284.31 g/mol. The structure features a dimethylamino group and a hydroxybenzoic acid moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2O3 |
| Molecular Weight | 284.31 g/mol |
| CAS Number | 101280-59-5 |
| SMILES | CN(c1ccc(cc1)/C=N/c1ccc(c(c1)O)C(=O)O)C |
Antimicrobial Activity
Studies have indicated that derivatives of hydroxybenzoic acids, including this compound, possess significant antimicrobial properties. In vitro analyses have shown effectiveness against various pathogens, suggesting potential applications in treating infections.
Anticancer Potential
Research has demonstrated that Schiff bases, such as this compound, may exhibit anticancer activity. For instance, a study on related compounds showed significant growth inhibition against cancer cell lines, with some derivatives demonstrating IC50 values as low as 3.8 µM against DU145 prostate cancer cells .
The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets. It is believed to inhibit key enzymes or disrupt cellular processes critical for pathogen survival or cancer cell proliferation.
- Antimicrobial Mechanism : The compound may disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Anticancer Mechanism : It potentially interferes with microtubule dynamics, inhibiting tubulin polymerization, which is essential for cancer cell division .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Study : A recent study demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy .
- Anticancer Research : In a comparative study involving various Schiff bases, this compound showed promising results in inhibiting the proliferation of cancer cell lines through apoptosis induction .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid, and how can purity be optimized?
- Methodology :
- Synthesis : The compound can be synthesized via Schiff base formation by condensing 4-(dimethylamino)benzaldehyde with 4-amino-2-hydroxybenzoic acid under reflux in ethanol or methanol. Acid catalysis (e.g., glacial acetic acid) enhances reaction efficiency .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) or TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Critical Parameters : Control reaction pH (~4–6) to avoid hydrolysis of the Schiff base. Maintain anhydrous conditions to prevent side reactions .
Q. How can the crystal structure and hydrogen-bonding network of this Schiff base be characterized?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated DMSO/ethanol solution. Resolve the structure using software like OLEX2 or SHELX. Key metrics: space group, unit cell parameters, and hydrogen-bond distances (e.g., O–H···N interactions) .
- Lattice Energy Calculations : Compare experimental data with Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) to validate intermolecular interactions .
Q. What spectroscopic techniques are suitable for confirming the compound’s structure?
- Methodology :
- FT-IR : Identify imine (C=N) stretch at ~1600–1640 cm⁻¹ and phenolic O–H stretch at ~3200–3500 cm⁻¹ .
- NMR : Confirm aromatic protons (δ 6.8–8.2 ppm in DMSO-d6) and dimethylamino group (singlet at δ ~3.0 ppm for N(CH₃)₂) .
- UV-Vis : Monitor π→π* transitions (λmax ~300–350 nm) in ethanol, with solvatochromic shifts indicating polarity-dependent electronic behavior .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this Schiff base?
- Methodology :
- DFT Optimization : Use Gaussian 16 with B3LYP/6-311+G(d,p) to optimize geometry. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict charge-transfer behavior .
- Reactivity Descriptors : Calculate global electrophilicity index (ω) and Fukui functions to identify nucleophilic/electrophilic sites for targeted derivatization .
- Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy (RMSD <5% for bond lengths) .
Q. What strategies resolve contradictions in biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodology :
- Mechanistic Studies : Use ESR spectroscopy to detect radical scavenging (e.g., DPPH assay) and quantify ROS generation in cell models (e.g., H2DCFDA probe) .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., –OH, –OCH₃) to isolate effects. For example, hydroxyl groups enhance antioxidant activity, while methoxy groups may promote pro-oxidant behavior under specific pH conditions .
Q. How can this compound be integrated into advanced materials (e.g., metal-organic frameworks or sensors)?
- Methodology :
- Coordination Chemistry : React with transition metals (e.g., Cu(II), Zn(II)) in DMF/water to form complexes. Characterize via SCXRD and TGA to assess thermal stability .
- Sensor Design : Functionalize graphene oxide with the Schiff base. Test fluorescence quenching in the presence of metal ions (e.g., Fe³⁺) using Stern-Volmer plots .
Data Contradiction and Optimization
Q. Why do solubility profiles vary across solvents, and how can this be leveraged for formulation?
- Analysis :
- Solubility Screening : Use shake-flask method in buffers (pH 1.2–7.4) and solvents (DMSO > ethanol > water). Poor aqueous solubility (logP ~2.5) suggests nanoformulation (e.g., liposomes) for drug delivery .
- Co-Crystallization : Co-crystallize with succinic acid to enhance aqueous solubility while retaining bioactivity .
Q. How do experimental results deviate from computational predictions, and what adjustments are needed?
- Troubleshooting :
- Basis Set Selection : Switch from 6-311+G(d,p) to def2-TZVP for better agreement with experimental bond angles .
- Solvent Effects : Include PCM (Polarizable Continuum Model) in DFT to account for solvation shifts in UV-Vis spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
